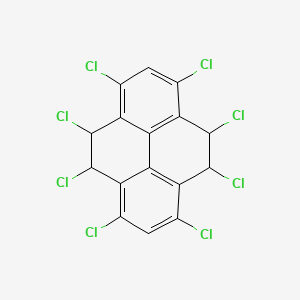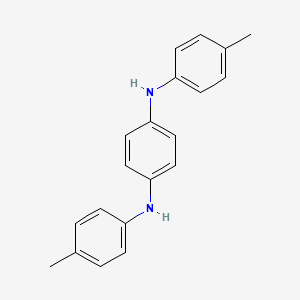![molecular formula C16H18N4O B11714126 {[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea is a complex organic compound that features a unique structure combining an isoquinoline moiety with a cyclohexylidene group linked to an amino urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through various methods, such as the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions.
Cyclohexylidene Formation: The cyclohexylidene group can be introduced via a cyclization reaction involving cyclohexanone and appropriate reagents.
Coupling with Amino Urea: The final step involves coupling the isoquinoline derivative with the cyclohexylidene group and amino urea under suitable conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the cyclohexylidene group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, especially at the amino urea group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted urea derivatives.
Scientific Research Applications
{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of {[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may bind to active sites, while the cyclohexylidene and amino urea groups facilitate the compound’s stability and specificity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like papaverine and noscapine, which also contain the isoquinoline moiety.
Cyclohexylidene Derivatives: Compounds with similar cyclohexylidene structures, such as cyclohexylamine derivatives.
Amino Urea Derivatives: Compounds like thiourea and semicarbazide, which share the amino urea functional group.
Uniqueness
{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea is unique due to its combination of the isoquinoline, cyclohexylidene, and amino urea moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in simpler compounds.
Properties
Molecular Formula |
C16H18N4O |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
[(Z)-(2-isoquinolin-1-ylcyclohexylidene)amino]urea |
InChI |
InChI=1S/C16H18N4O/c17-16(21)20-19-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-18-15/h1-2,5-6,9-10,13H,3-4,7-8H2,(H3,17,20,21)/b19-14- |
InChI Key |
RJVXCAXXHJEMMM-RGEXLXHISA-N |
Isomeric SMILES |
C1CC/C(=N/NC(=O)N)/C(C1)C2=NC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CCC(=NNC(=O)N)C(C1)C2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-Allyl-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B11714044.png)
![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)
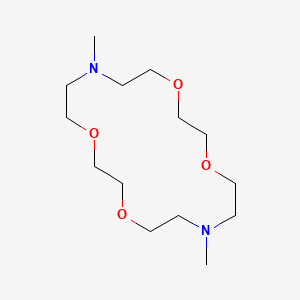
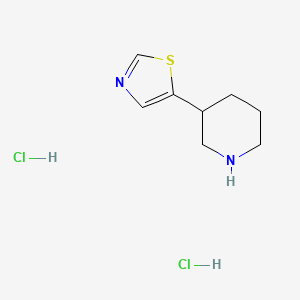
![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)
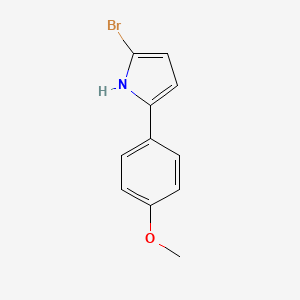
![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B11714075.png)
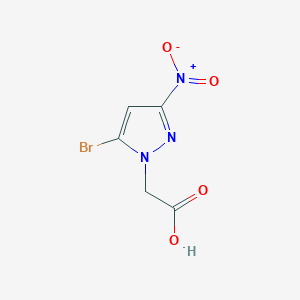

![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)
